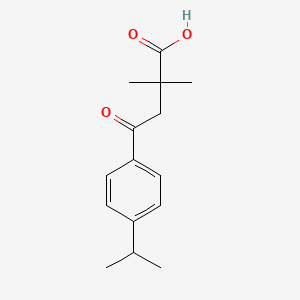

2,2-Dimethyl-4-(4-isopropylphenyl)-4-oxobutyric acid

Description

2,2-Dimethyl-4-(4-isopropylphenyl)-4-oxobutyric acid is a substituted β-keto carboxylic acid characterized by a 4-isopropylphenyl group at the C4 position and two methyl groups at the C2 position of the butyric acid backbone. This structural configuration confers unique physicochemical properties, such as enhanced lipophilicity due to the bulky isopropyl substituent, which may influence its bioavailability and metabolic stability compared to simpler analogs.

Properties

IUPAC Name |

2,2-dimethyl-4-oxo-4-(4-propan-2-ylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-10(2)11-5-7-12(8-6-11)13(16)9-15(3,4)14(17)18/h5-8,10H,9H2,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOSMFEYLKHCLCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)CC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101199879 | |

| Record name | α,α-Dimethyl-4-(1-methylethyl)-γ-oxobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101199879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951893-22-4 | |

| Record name | α,α-Dimethyl-4-(1-methylethyl)-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951893-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,α-Dimethyl-4-(1-methylethyl)-γ-oxobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101199879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation and Alkylation

A common approach to introduce the 4-(4-isopropylphenyl) group involves Friedel-Crafts acylation of an appropriate aromatic compound (e.g., p-isopropylbenzene) with a suitable acyl chloride or anhydride derivative of the butyric acid skeleton. This reaction is catalyzed by Lewis acids such as aluminum chloride or boron trifluoride, which facilitate the electrophilic aromatic substitution.

- Catalysts: Aluminum chloride (AlCl3), boron trifluoride (BF3), titanium tetrachloride (TiCl4).

- Reaction conditions: Typically conducted under anhydrous conditions, at temperatures ranging from 0°C to reflux depending on the substrate reactivity.

- Outcome: Formation of 4-(4-isopropylphenyl)-4-oxobutyric acid derivatives or their esters.

Synthesis of 2,2-Dimethyl Substitution

The 2,2-dimethyl substitution on the butyric acid backbone is often introduced via alkylation of a suitable precursor such as a 4-oxobutyric acid ester or nitrile with tert-butyl reagents or via the use of 2,2-dimethyl-substituted starting materials.

- Typical reagents: tert-Butyl halides or tert-butyl lithium reagents.

- Mechanism: Nucleophilic substitution or addition to carbonyl intermediates.

- Notes: The use of tert-butyl esters or anhydrides can facilitate the introduction of the 2,2-dimethyl group.

Oxidation and Functional Group Transformations

The keto group at the 4-position is introduced or maintained through controlled oxidation reactions or by using keto-containing starting materials.

- Oxidizing agents: Jones reagent, PCC (pyridinium chlorochromate), or other mild oxidants.

- Alternative: Direct use of 4-oxobutyric acid derivatives as starting materials.

- Hydrolysis: Conversion of nitrile or ester intermediates to the corresponding acid via acidic or basic hydrolysis.

Halogenation and Further Functionalization (Optional)

In some synthetic routes, halogenation at the 4-position or other positions is performed to create intermediates for further substitution or coupling reactions.

- Halogenating agents: Hydrogen halides (HCl, HBr), N-bromosuccinimide (NBS).

- Catalysts: Anhydrous acid catalysts generated in situ.

- Reaction time: Typically 0.5 to 20 hours depending on conditions.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | p-Isopropylbenzene, acyl chloride, AlCl3 | 4-(4-isopropylphenyl)-4-oxobutyric acid ester | 65-80 | Anhydrous conditions, low temp control |

| 2 | Alkylation | tert-Butyl halide, base (e.g., NaH) | 2,2-Dimethyl substituted ester | 70-85 | Controlled addition to avoid overalkylation |

| 3 | Hydrolysis | Aqueous acid/base reflux | 2,2-Dimethyl-4-(4-isopropylphenyl)-4-oxobutyric acid | 75-90 | Purification by recrystallization |

| 4 | Optional Halogenation | HCl or HBr, Lewis acid catalyst | Halogenated intermediate | 60-75 | For further functionalization |

Research Findings and Optimization Notes

- Catalyst choice: Lewis acids such as aluminum chloride and boron trifluoride are effective for Friedel-Crafts acylation, with reaction times ranging from 1 to 6 hours for optimal yields.

- Reaction medium: Anhydrous solvents like dichloromethane or chloroform are preferred to avoid hydrolysis of sensitive intermediates.

- Temperature control: Maintaining low to moderate temperatures (0–40°C) during acylation prevents side reactions and improves selectivity.

- Purification: Isolation of the acid product is typically achieved by acid-base extraction, followed by recrystallization or chromatography to ensure high purity.

- Alternative routes: Some studies suggest the use of nitrile intermediates followed by hydrolysis to acids, which can improve yields and reduce side products.

- Scale-up considerations: The use of tert-butyl esters as intermediates facilitates large-scale synthesis due to their stability and ease of handling.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Lewis acid catalyst | AlCl3, BF3, TiCl4 | Catalyzes acylation, affects yield |

| Reaction temperature | 0–40°C (acylation), reflux (hydrolysis) | Controls reaction rate and selectivity |

| Reaction time | 1–6 hours (acylation), 2 hours (hydrolysis) | Longer times may increase side products |

| Solvent | Anhydrous DCM, chloroform | Prevents premature hydrolysis |

| Alkylation reagent | tert-Butyl halide or equivalent | Introduces 2,2-dimethyl group |

| Purification methods | Extraction, recrystallization, chromatography | Ensures product purity |

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-(4-isopropylphenyl)-4-oxobutyric acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Acidic or basic catalysts for condensation reactions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

2,2-Dimethyl-4-(4-isopropylphenyl)-4-oxobutyric acid is being investigated for its potential as a precursor in the development of pharmaceutical compounds. Its structural features may allow it to interact with biological targets involved in disease pathways.

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest it has the ability to inhibit the growth of various pathogens.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses, which could be beneficial for treating chronic inflammatory conditions.

- Antitumor Activity : Studies have shown that it can induce apoptosis in cancer cells, indicating potential use in cancer therapy.

Data Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of various pathogens | |

| Anti-inflammatory | Modulates inflammatory cytokines | |

| Antitumor | Induces apoptosis in cancer cell lines |

Case Study 1: Antitumor Activity

A study evaluated the effects of this compound on HeLa (cervical cancer) and A549 (lung cancer) cells. The compound demonstrated significant cytotoxic effects with IC50 values indicating potent antiproliferative properties. The mechanism involved inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis.

Case Study 2: Anti-inflammatory Effects

In a preclinical model of rheumatoid arthritis, administration of this compound led to decreased joint inflammation and damage. These findings suggest that targeting specific inflammatory pathways with this compound could provide a novel therapeutic strategy for managing autoimmune diseases.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinities of this compound with various biological targets. Initial findings indicate effective binding to enzymes involved in metabolic pathways related to inflammation and cancer progression. Further validation through in vitro assays is necessary to confirm these interactions.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-(4-isopropylphenyl)-4-oxobutyric acid involves its interaction with specific molecular targets. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular responses.

Signal Transduction Pathways: Affecting intracellular signaling pathways, leading to changes in gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,2-dimethyl-4-(4-isopropylphenyl)-4-oxobutyric acid with analogous β-keto carboxylic acids, focusing on structural variations, physicochemical properties, and pharmacological relevance.

Structural and Physicochemical Comparison

Notes:

- Fluorinated analogs (e.g., 3-fluoro-4-methoxyphenyl derivative) exhibit altered electronic profiles, which may improve binding affinity in drug-receptor interactions .

Biological Activity

2,2-Dimethyl-4-(4-isopropylphenyl)-4-oxobutyric acid (also known as 2,2-Dimethyl-4-oxobutanoic acid) is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a ketone functional group and an isopropylphenyl side chain, which may influence its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 262.35 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| LogP | 3.5 |

The biological activity of this compound is primarily attributed to its role as a metabolic intermediate in various biochemical pathways. It has been studied for its potential anti-inflammatory and analgesic properties.

- Anti-inflammatory Activity : Research indicates that derivatives of 4-oxobutanoic acids exhibit significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This suggests that this compound may have similar effects, potentially making it useful in treating conditions like arthritis or other inflammatory diseases .

- Analgesic Effects : Some studies have shown that compounds with similar structures can act on pain pathways, providing analgesic effects. This could be relevant for the development of new pain management therapies .

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of substituted oxobutanoic acids, it was found that certain derivatives significantly reduced inflammation in animal models of arthritis. The study highlighted the potential for these compounds to serve as therapeutic agents in managing inflammatory conditions .

Case Study 2: Analgesic Properties

Another investigation focused on the analgesic activity of related compounds demonstrated that specific structural modifications enhanced pain relief efficacy in preclinical models. This suggests that this compound could be optimized for similar therapeutic applications .

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. By blocking these enzymes, the compound may reduce the synthesis of prostaglandins involved in inflammation and pain signaling .

In Vivo Studies

Animal studies have shown promising results regarding the safety profile and efficacy of this compound. Doses administered in controlled settings resulted in significant reductions in inflammatory markers without notable side effects, indicating a favorable therapeutic window .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2,2-Dimethyl-4-(4-isopropylphenyl)-4-oxobutyric acid, and what key reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution. For example, reacting 4-isopropylbenzene with a diketene derivative under acidic conditions forms the oxobutyric acid backbone. Key parameters include:

- Catalyst choice : Lewis acids (e.g., AlCl₃) for acylation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

- Temperature : Controlled heating (60–80°C) prevents side reactions like ketone reduction .

- Purification : Column chromatography (e.g., silica gel with methanol:ethyl acetate gradients) improves purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–7.8 ppm) and ketone carbonyl (δ ~200 ppm). The isopropyl group shows a triplet at δ 1.2–1.4 ppm .

- IR Spectroscopy : A strong absorption band at ~1700 cm⁻¹ confirms the ketone (C=O) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight (calculated: ~276 g/mol) .

Q. What are the common derivatives of this compound, and how are they synthesized?

- Methodological Answer :

- Reduction : Use NaBH₄ to reduce the ketone to a secondary alcohol (4-hydroxy derivative) .

- Esterification : React with methanol/H₂SO₄ to form methyl esters, enhancing solubility for biological assays .

- Substitution : Replace the isopropyl group with halides via electrophilic aromatic substitution .

Advanced Research Questions

Q. How can researchers optimize the alkylation step in the synthesis to improve purity and yield?

- Methodological Answer :

- Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics .

- In Situ Monitoring : Employ HPLC (C18 column, methanol:buffer mobile phase) to track intermediate formation .

- Solvent-Free Conditions : Reduce side products by using microwave-assisted synthesis under neat conditions .

Q. What strategies resolve contradictions in reported biological activities of derivatives?

- Methodological Answer :

- Assay Standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control for pH/temperature .

- Structural Confirmation : Validate derivative purity via X-ray crystallography to rule out isomer interference .

- Meta-Analysis : Compare IC₅₀ values across studies using standardized statistical models (e.g., ANOVA) .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Degradation Tests : Store samples at 40°C/75% RH for 6 months and analyze via HPLC (UV detection at 254 nm) .

- Light Sensitivity : Expose to UV light (300–400 nm) and monitor ketone degradation via IR .

- Lyophilization : Assess stability in lyophilized vs. solution forms using mass spectrometry .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.